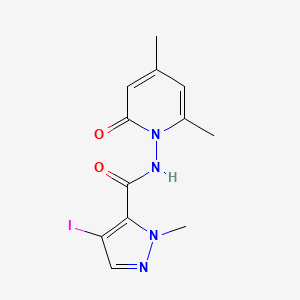
N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridine ring fused with a pyrazole ring, which is further substituted with various functional groups including iodine, methyl, and carboxamide. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via a cyclization reaction involving hydrazines and 1,3-diketones.
Amidation: The carboxamide group is introduced through an amidation reaction involving carboxylic acids or their derivatives and amines.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
The presence of the iodine atom in N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE distinguishes it from its chloro and bromo analogs. Iodine imparts unique electronic and steric properties, which can influence the compound’s reactivity and biological activity.
This detailed article provides a comprehensive overview of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H13IN4O2 |
|---|---|
Poids moléculaire |
372.16 g/mol |
Nom IUPAC |
N-(2,4-dimethyl-6-oxopyridin-1-yl)-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13IN4O2/c1-7-4-8(2)17(10(18)5-7)15-12(19)11-9(13)6-14-16(11)3/h4-6H,1-3H3,(H,15,19) |
Clé InChI |
AWHCXEWSHHVUKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C(=C1)C)NC(=O)C2=C(C=NN2C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B10947275.png)
![N-(4-chlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10947279.png)
![(5E)-5-{[5-(phenoxymethyl)furan-2-yl]methylidene}-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10947281.png)
![(2E)-3-{5-[(3-chlorophenoxy)methyl]furan-2-yl}-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B10947290.png)
![N-butyl-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10947301.png)
![5-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2-(difluoromethoxy)benzamide](/img/structure/B10947304.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-4-[(2,4-dimethylphenoxy)methyl]benzamide](/img/structure/B10947305.png)
![3-(difluoromethyl)-N-[(E)-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10947308.png)
![2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(4-methoxyphenoxy)-5-nitrophenyl]propanamide](/img/structure/B10947314.png)

![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-2-(4-chloro-1H-pyrazol-1-yl)acetamide](/img/structure/B10947325.png)
![1-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-naphthalen-1-ylthiourea](/img/structure/B10947326.png)
![3-[1-(4-methoxyphenyl)ethyl]-2-sulfanyl-4(3H)-quinazolinone](/img/structure/B10947336.png)
![1-(2,3-difluorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10947337.png)
